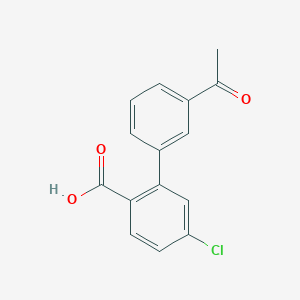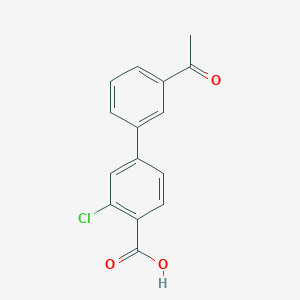
2-(3-Acetylphenyl)-4-chlorobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Acetylphenyl)-4-chlorobenzoic acid, 95% (2-APCBA-95) is an organic compound belonging to the carboxylic acid family. It is a colorless solid that has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of other compounds, as a reagent in chemical and biological studies, and as a material for the production of pharmaceuticals.
Applications De Recherche Scientifique
2-(3-Acetylphenyl)-4-chlorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of other compounds, such as 4-chloro-2-(3-acetylphenyl)benzoic acid (4-CPAB). It has also been used as a reagent in chemical and biological studies, such as the synthesis of 2-hydroxy-4-chlorobenzoic acid. It has also been used as a material for the production of pharmaceuticals, such as the anti-inflammatory drug etodolac.
Mécanisme D'action
The mechanism of action of 2-(3-Acetylphenyl)-4-chlorobenzoic acid, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Inhibition of COX-2 reduces the production of inflammatory mediators and thus reduces inflammation.
Biochemical and Physiological Effects
2-(3-Acetylphenyl)-4-chlorobenzoic acid, 95% has been shown to have anti-inflammatory effects when administered in laboratory animals. In one study, administration of 2-(3-Acetylphenyl)-4-chlorobenzoic acid, 95% resulted in a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines. Additionally, 2-(3-Acetylphenyl)-4-chlorobenzoic acid, 95% has been shown to reduce the production of reactive oxygen species and to have antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Acetylphenyl)-4-chlorobenzoic acid, 95% is a relatively stable compound and is easy to synthesize and purify. Additionally, it can be used in a variety of laboratory experiments, such as the synthesis of other compounds and the production of pharmaceuticals. However, it is important to note that 2-(3-Acetylphenyl)-4-chlorobenzoic acid, 95% is a relatively new compound and its effects on humans are not yet known. Therefore, it is important to exercise caution when using 2-(3-Acetylphenyl)-4-chlorobenzoic acid, 95% in laboratory experiments.
Orientations Futures
There are a number of potential future directions for the use of 2-(3-Acetylphenyl)-4-chlorobenzoic acid, 95%. These include further research into its mechanism of action, its potential therapeutic applications, and its potential toxicity. Additionally, further research into the synthesis and purification of 2-(3-Acetylphenyl)-4-chlorobenzoic acid, 95% could lead to the development of more efficient and cost-effective methods for its production. Finally, further research into the effects of 2-(3-Acetylphenyl)-4-chlorobenzoic acid, 95% on humans could lead to the development of new drugs or therapies.
Méthodes De Synthèse
2-(3-Acetylphenyl)-4-chlorobenzoic acid, 95% is synthesized through a two-step process. The first step involves the reaction of 3-acetylphenol and 4-chlorobenzoic acid in the presence of anhydrous sodium acetate and acetic acid. The reaction is conducted at a temperature of 120°C for two hours. This reaction results in the formation of 2-(3-Acetylphenyl)-4-chlorobenzoic acid, 95% as a white solid. The second step involves the purification of the product through recrystallization.
Propriétés
IUPAC Name |
2-(3-acetylphenyl)-4-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-9(17)10-3-2-4-11(7-10)14-8-12(16)5-6-13(14)15(18)19/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJXBEBHDYGXDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689755 |
Source


|
| Record name | 3'-Acetyl-5-chloro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261963-09-0 |
Source


|
| Record name | 3'-Acetyl-5-chloro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














